4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone
CAS No.: 477868-39-6
Cat. No.: VC2796390
Molecular Formula: C13H11ClN2O3
Molecular Weight: 278.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477868-39-6 |
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Molecular Formula | C13H11ClN2O3 |
Molecular Weight | 278.69 g/mol |
IUPAC Name | 3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one |
Standard InChI | InChI=1S/C13H11ClN2O3/c1-8-5-12(17)11(13(18)19-8)7-15-16-10-4-2-3-9(14)6-10/h2-7,16-17H,1H3/b15-7+ |
Standard InChI Key | HQNCBAFTTWGXIT-VIZOYTHASA-N |
Isomeric SMILES | CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)Cl)O |
SMILES | CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)Cl)O |
Canonical SMILES | CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)Cl)O |
Introduction
Chemical Identity and Basic Information
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone is an organic compound characterized by a pyran-based core structure with a hydrazone linkage to a chlorophenyl group. This compound is identified by several key parameters that define its chemical identity:
Parameter | Value |
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CAS Number | 477868-39-6 |
Molecular Formula | C₁₃H₁₁ClN₂O₃ |
Molecular Weight | 278.69 g/mol |
SMILES Notation | CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)Cl)O |
TPSA | 74.83 |
LogP | 2.75322 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Rotatable Bonds | 3 |
The compound features a 2H-pyran-2-one skeleton functionalized with hydroxyl and methyl groups, along with a hydrazone moiety linking it to a 3-chlorophenyl substituent. This structural arrangement contributes to its distinct chemical and potential biological properties .
Structural Characteristics and Properties
Core Structure
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone contains a pyran-2-one ring system, which is essentially a six-membered heterocyclic ring containing an oxygen atom and a carbonyl group. The 4-position of this ring bears a hydroxyl group, while position 6 is substituted with a methyl group. The characteristic hydrazone linkage (C=N-NH) at position 3 connects the pyran ring to the 3-chlorophenyl group .
Physicochemical Properties
The compound exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems:
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Solubility: Based on its LogP value of 2.75, the compound has moderate lipophilicity, suggesting limited water solubility but good solubility in organic solvents such as methanol, ethanol, and DMSO.
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Hydrogen Bonding Capacity: With 5 hydrogen bond acceptors and 2 hydrogen bond donors, this compound can engage in significant intermolecular interactions, potentially influencing its binding to biological targets .
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Tautomerization: Like many hydrazones containing hydroxyl groups, this compound may exhibit tautomerization between the hydrazone and azo forms, particularly in solution. Similar pyran derivatives have demonstrated this behavior, which can affect their reactivity profiles and spectroscopic properties .
Synthesis Methods
Related Synthetic Methodologies
For similar pyran-derivatives, multicomponent reactions have been employed to create the core structure. The hydrazone functionality can be introduced either during the formation of the pyran ring or as a post-modification step of a preformed pyran-3-carbaldehyde .
Chemical Reactivity
Typical Reactions
Based on the structure and reactivity patterns of similar compounds, 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone likely undergoes several characteristic reactions:
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Oxidation: The compound can undergo oxidation reactions to form corresponding oxides. Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used for such transformations.
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Reduction: The hydrazone group can be reduced to form amine derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed for this purpose.
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Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols under basic conditions.
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Metal Complexation: The compound likely exhibits metal-chelating properties due to the presence of the hydrazone group, which can form stable complexes with various metal ions. This property is significant for potential applications in catalysis and medicinal chemistry.
Cycloaddition Reactions
Pyran derivatives with hydrazone functionalities can participate in various cycloaddition reactions. The 1,3-dipolar cycloaddition of similar compounds with appropriate dipolarophiles can lead to the formation of heterocyclic systems incorporating the pyran-hydrazone framework .
For instance, related compounds have been used in the synthesis of pyrazole-containing derivatives through cycloaddition reactions. The 1,3-dipolar cycloaddition reactions of nitrile imines with N-arylmaleimides have been reported to yield pyrazole-fused heterocycles in moderate yields (43-55%) .
Biological Activities and Applications
Comparison with Structural Analogs
The biological activity of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone can be better understood by comparing it with structurally related compounds:
Compound | Structure Variation | Notable Activity |
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4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-methylphenyl)hydrazone | Contains 4-methyl instead of 3-chloro on phenyl ring | Apoptosis induction, anticancer activity |
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(4-chlorophenyl)hydrazone | Chloro at 4-position instead of 3-position | Similar biological profile to target compound |
4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime | Contains oxime instead of hydrazone linkage | Different biological targeting profile |
The difference in substituent position (3-chloro vs. 4-chloro or 4-methyl) can significantly affect the compound's biological activity, lipophilicity, and binding affinity for target proteins .
Spectroscopic Characterization
IR Spectroscopy
Characteristic IR bands for this compound would likely include:
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OH stretching (3200-3400 cm⁻¹)
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NH stretching (3300-3500 cm⁻¹)
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C=O stretching (1700-1730 cm⁻¹)
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C=N stretching (1600-1650 cm⁻¹)
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C=C stretching (1550-1600 cm⁻¹)
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C-O stretching (1000-1300 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
Current Research Status and Future Directions
Research Challenges
The development of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone and related compounds faces several challenges:
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Synthesis Optimization: Improving synthetic routes to increase yield and purity remains an ongoing challenge. The development of more efficient and environmentally friendly synthetic methods, potentially using modern catalytic approaches or continuous flow chemistry, represents an important research direction.
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Structure-Activity Relationship Studies: Further research is needed to elucidate the structure-activity relationships of these compounds, particularly regarding the effect of the position and nature of substituents on the phenyl ring on biological activity.
Future Research Directions
Considering the potential applications of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone, several promising research directions emerge:
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Medicinal Chemistry Development: The compound's structural features suggest potential for development as a therapeutic agent. Further investigation into its anticancer, antimicrobial, or enzyme inhibition properties would be valuable.
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Metal Complexation Studies: Given the metal-chelating ability of the hydrazone moiety, studies on metal complexes of this compound could reveal applications in catalysis or as metallodrugs.
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Derivatization for Enhanced Properties: Structural modifications to enhance specific properties such as solubility, biological activity, or selectivity represent a promising research avenue. Such modifications might include additional functional groups or alterations to the pyran core or hydrazone linkage .
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